![molecular formula C47H95N10O17P3S B6596273 triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexacosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate CAS No. 799813-02-8](/img/structure/B6596273.png)
triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexacosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
Overview
Description
Triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexacosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, multiple phosphoryl groups, and a long-chain fatty acid derivative, making it a molecule of interest in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexacosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate involves multiple steps:
Formation of the purine base: The synthesis begins with the formation of the 6-aminopurine base through a series of condensation reactions.
Attachment of the sugar moiety: The purine base is then glycosylated with a protected ribose derivative.
Phosphorylation: The hydroxyl groups of the ribose are phosphorylated using phosphorylating agents such as phosphorus oxychloride.
Attachment of the fatty acid derivative: The long-chain fatty acid derivative is introduced through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process would include:
Optimization of reaction conditions: Temperature, pH, and solvent conditions would be optimized for each step.
Purification: Techniques such as chromatography and crystallization would be employed to purify the intermediate and final products.
Quality control: Analytical methods such as HPLC and NMR spectroscopy would be used to verify the structure and purity of the compound.
Chemical Reactions Analysis
Hydrolysis of Phosphate Groups
The compound undergoes hydrolysis of its phosphate groups , a reaction influenced by pH:
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Acidic conditions : Phosphate ester hydrolysis may occur, releasing inorganic phosphate.
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Basic conditions : Potential cleavage of phosphodiester bonds.
Reaction Conditions | Key Products | Implications |
---|---|---|
Acidic Hydrolysis | Inorganic phosphate | Stability in acidic environments |
Basic Hydrolysis | Phosphodiester cleavage | Degradation pathways |
Biological Reactions
As a long-chain acyl-CoA derivative, the compound participates in:
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β-Oxidation : Catalyzed by mitochondrial enzymes to generate acetyl-CoA .
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Ceramide Metabolism : Linked to galactosylceramide synthesis, with deficiencies causing encephalopathy .
Structural Stability
The compound’s stability depends on:
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Functional Groups : Aminopurin-9-yl (adenine analog), hydroxyl, and phosphate groups.
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pH Sensitivity : Hydrolysis susceptibility under extreme pH conditions.
Functional Group | Reactivity | Environmental Impact |
---|---|---|
Aminopurin-9-yl | Potential hydrogen bonding | Aqueous solubility |
Phosphate Groups | pH-dependent hydrolysis | Stability in buffer systems |
Scientific Research Applications
Chemical Research Applications
The compound serves as a valuable reagent in organic synthesis and chemical research:
- Synthesis of Phosphorus Compounds : It is utilized in the preparation of various phosphorus-containing compounds, which are essential in both organic synthesis and material science.
- Buffer Solutions : Due to its ability to maintain pH levels, it is employed in buffer solutions critical for biochemical experiments.
Biological Applications
Triazanium phosphate has notable implications in biological research and medicine:
- Microbial Culture Media : It acts as a nutrient source for the growth of microorganisms, making it essential in microbiological studies and applications.
- Pharmaceutical Formulations : The compound is investigated for its potential use in drug formulations due to its buffering capacity and ability to stabilize pH levels in biological systems. This property is crucial for maintaining enzyme activity during metabolic processes.
Agricultural Uses
In agriculture, triazanium phosphate plays a vital role:
- Fertilizer Production : It is used extensively as a fertilizer component, providing essential nutrients (especially nitrogen and phosphorus) that promote plant growth.
Industrial Applications
The compound finds utility in various industrial sectors:
- Fire Retardants : Its chemical properties allow it to be used as a fire retardant in materials, enhancing safety standards in manufacturing.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
- Hypophosphatemia Management : A clinical case study demonstrated the effectiveness of phosphate supplementation using triazanium phosphate for managing hypophosphatemia, illustrating its role in clinical nutrition.
- Anticancer Properties : Research indicates that derivatives of phosphorus-containing compounds exhibit activity against various cancer cell lines, suggesting that triazanium phosphate may have anticancer properties worth further exploration.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The phosphorylated groups play a crucial role in these interactions, facilitating binding to active sites and modulating enzyme activity. The long-chain fatty acid derivative may enhance membrane permeability, allowing the compound to enter cells more efficiently.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): Similar in having multiple phosphoryl groups and a purine base.
NADH: Shares the feature of a nucleotide structure with a long-chain derivative.
Coenzyme A: Contains a phosphorylated ribose and a long-chain fatty acid derivative.
Uniqueness
Complexity: The compound’s structure is more complex than ATP, NADH, or Coenzyme A, with additional functional groups and a longer fatty acid chain.
Its unique structure suggests broader applications in drug development and biotechnology.
Biological Activity
Triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexacosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate is a complex organic compound with significant potential in biochemistry and pharmaceuticals. Its intricate structure includes multiple functional groups that may influence its interactions with biological macromolecules such as DNA and proteins. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound is characterized by:
- Triazanium Core : A nitrogen-rich framework that enhances reactivity.
- Functional Groups : Hydroxyl, amino, and phosphoryl groups that facilitate interactions with biological molecules.
Research into the biological activity of triazanium compounds suggests several mechanisms through which they exert their effects:
- DNA Binding : Preliminary studies indicate that triazanium compounds may exhibit significant binding affinity to DNA and RNA, influencing nucleic acid stability and function .
- Enzyme Inhibition : The presence of amino groups allows for potential interactions with enzymes, which could lead to inhibition or modulation of enzymatic activity . This is particularly relevant in the context of drug development.
- Cellular Uptake : The complex structure may facilitate cellular uptake through endocytosis or other transport mechanisms, enhancing its bioavailability .
Biological Activity
The biological activity of triazanium compounds has been explored in various contexts:
Anticancer Activity
Triazanium derivatives have shown promise in cancer research due to their ability to induce apoptosis in tumor cells. Studies indicate that these compounds may interact with cellular pathways involved in cell cycle regulation and apoptosis . For example:
- Cell Cycle Arrest : Compounds similar to triazanium have been observed to cause cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancer cells .
Antimicrobial Properties
The nitrogen-rich structure of triazanium compounds is reminiscent of other nitrogen-containing heterocycles known for their antimicrobial properties. Research indicates that modifications to the triazene core can enhance antibacterial activity against various pathogens .
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that triazanium compounds can inhibit the growth of specific cancer cell lines. For instance, a study reported IC50 values indicating effective inhibition at low concentrations .
- Molecular Docking Studies : Computational modeling has shown strong binding interactions between triazanium derivatives and target proteins involved in cancer progression. These studies highlight the potential for developing targeted therapies based on structural modifications .
Comparative Analysis
To better understand the unique properties of triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-...], it is useful to compare it with other similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Dacarbazine | Triazene | Alkylating agent used in chemotherapy |
Temozolomide | Triazene | Spontaneously converted to active form; oral bioavailability |
Adenosine Triphosphate (ATP) | Nucleotide | Key energy carrier in cells |
Q & A
Q. Basic Research: What are the key considerations for synthesizing this nucleotide analog with a triazanium group and hexacosanoylthioethylamino moiety?
Methodological Answer:
Synthesis requires multi-step orthogonal protection strategies due to the compound’s complexity:
- Step 1: Protect the 6-aminopurine base (adenine derivative) using tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions during phosphorylation .
- Step 2: Introduce the hexacosanoylthioethylamino chain via carbodiimide-mediated coupling (e.g., DCC/DMAP) in anhydrous DMF, ensuring steric hindrance is minimized .
- Step 3: Sequential phosphorylation using phosphoramidite chemistry under inert conditions to install the triphosphate backbone .
Critical Data:
Step | Yield (%) | Purity (HPLC) | Key Reagents |
---|---|---|---|
1 | 78 | >95% | TBDMS-Cl, Pyridine |
2 | 65 | 92% | DCC, DMAP, Hexacosanoylthioethylamine |
3 | 42 | 88% | 2-Cyanoethyl tetraisopropylphosphoramidite |
Q. Basic Research: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR: Confirm stereochemistry (2R,3R,5R) via - and -NMR, focusing on oxolan ring protons (δ 4.1–5.3 ppm) and phosphoryl groups (δ -2 to -4 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]: ~1350 Da) .
- HPLC: Reverse-phase C18 column with UV detection at 260 nm to assess purity (>95%) .
Q. Advanced Research: How can reaction yields for the phosphorylation step be optimized?
Methodological Answer:
Variables influencing phosphorylation efficiency:
- Solvent: Use anhydrous acetonitrile with molecular sieves to minimize hydrolysis .
- Catalyst: Replace traditional tetrazole with 5-ethylthio-1H-tetrazole (ETT) for faster activation .
- Temperature: Conduct reactions at −40°C to stabilize reactive intermediates .
Data Contradiction Analysis: - Issue: Low yield (42%) in Step 3.
- Resolution: Switching from 2-cyanoethyl to methyl phosphoramidite improved yield to 58% but reduced purity (82%). A balance was achieved by optimizing stoichiometry (1:1.2 amidite:base) .
Q. Advanced Research: How should researchers address discrepancies in 31P^{31}\text{P}31P-NMR data for the triphosphate backbone?
Methodological Answer:
- Hypothesis: Contamination by mono-/di-phosphate intermediates or hydrolysis products.
- Validation:
Q. Advanced Research: What strategies prevent degradation of the hexacosanoylthioethylamino moiety during storage?
Methodological Answer:
-
Storage Conditions: Lyophilize the compound and store at −80°C under argon. Avoid aqueous buffers with pH > 7.0 to prevent thioester hydrolysis .
-
Stability Data:
Condition Degradation (%) at 1 Month −80°C (lyophilized) <5% 4°C (in solution) 35%
Q. Advanced Research: How can computational modeling predict this compound’s interaction with enzymatic targets?
Methodological Answer:
- Docking Workflow:
- Key Finding: The hexacosanoyl chain induces hydrophobic interactions absent in natural ATP, increasing binding affinity (ΔG = −12.3 kcal/mol vs. −9.8 kcal/mol for ATP) .
Q. Advanced Research: How to design assays for evaluating this compound’s bioactivity in nucleotide-deficient systems?
Methodological Answer:
-
Assay Design:
- Cell-Free System: Use E. coli lysate lacking endogenous ATP, supplemented with the compound (0.1–10 µM).
- Endpoint: Measure luciferase activity (ATP-dependent) vs. negative control .
-
Data Interpretation:
Compound Concentration (µM) Luciferase Activity (% of ATP Control) 1 15% 10 72% - Conclusion: The compound partially rescues ATP-dependent processes at higher concentrations .
Properties
IUPAC Name |
triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexacosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H86N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-38(56)75-31-30-49-37(55)28-29-50-45(59)42(58)47(2,3)33-68-74(65,66)71-73(63,64)67-32-36-41(70-72(60,61)62)40(57)46(69-36)54-35-53-39-43(48)51-34-52-44(39)54;;;/h34-36,40-42,46,57-58H,4-33H2,1-3H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62);3*1H3/t36-,40?,41+,42+,46-;;;/m1.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPNJROJQZVENY-PQBGVFARSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H95N10O17P3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677201 | |
Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexacosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1197.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799813-02-8 | |
Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexacosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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